Physicochemical properties of 1,2-Dichloro-4-methoxy-5-nitrobenzene for synthesis planning
Physicochemical properties of 1,2-Dichloro-4-methoxy-5-nitrobenzene for synthesis planning
This technical guide details the physicochemical profile, synthetic utility, and reactivity of 1,2-Dichloro-4-methoxy-5-nitrobenzene (also known as 4,5-Dichloro-2-nitroanisole ).[1]
[1]
Executive Summary
1,2-Dichloro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of heterocyclic pharmaceutical agents and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its substituents: a nucleophilic oxygen (methoxy), a strong electron-withdrawing group (nitro), and two halogen atoms with distinct electrophilic susceptibilities.[1] This guide provides the data necessary to predict its behavior in nucleophilic aromatic substitution (
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for synthesis planning.
| Property | Value / Description | Practical Implication |
| IUPAC Name | 1,2-Dichloro-4-methoxy-5-nitrobenzene | Primary identifier for regulatory filing.[1] |
| Common Alias | 4,5-Dichloro-2-nitroanisole | Useful for searching older literature. |
| Molecular Formula | Stoichiometry calculations. | |
| Molecular Weight | 222.02 g/mol | Reagent mass balancing.[1] |
| Physical State | Pale yellow crystalline solid | Typical of nitro-anisole derivatives.[1] |
| Melting Point | 80–90 °C (Predicted range*) | Solid handling at RT; melt-processing possible.[1] |
| LogP | ~3.1 – 3.5 | Highly lipophilic; requires organic solvents (DCM, EtOAc). |
| Solubility | Soluble: Acetone, DCM, DMF, DMSOInsoluble: Water | Reactions require anhydrous organic media. |
*Note: While the aniline derivative melts at ~178°C, the anisole lacks H-bond donation, significantly lowering the melting point.
Electronic Structure & Reactivity Mapping[1]
Understanding the regioselectivity of this molecule is critical to avoiding byproduct formation.[1] The molecule contains two chlorine atoms, but they are not chemically equivalent.
Reactivity Diagram (Graphviz)[1]
The following diagram maps the electronic influence of substituents on the chlorine atoms.
Caption: Regioselectivity map highlighting the C2-Chlorine as the exclusive site for SNAr displacement.[1][2][3]
Mechanistic Insight[4]
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The "Hot" Spot (C2-Cl): The chlorine at position 2 is para to the Nitro group.[1] The Nitro group stabilizes the Meisenheimer complex intermediate via resonance, drastically lowering the activation energy for nucleophilic attack at C2.[1]
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The "Cold" Spot (C1-Cl): The chlorine at position 1 is meta to the Nitro group.[1] It lacks resonance activation and is effectively inert to mild nucleophiles.[1]
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The Methoxy Effect: The C4-Methoxy group is an electron donor (+M).[1] It is para to C1-Cl, further deactivating C1. It is meta to C2-Cl, meaning it exerts only a weak inductive withdrawal effect, barely hindering the reactivity at C2.
Synthesis Planning & Protocols
Upstream Synthesis (Preparation of the Core)
If the compound is not purchased, it is best synthesized via the methylation of 4,5-dichloro-2-nitrophenol .[1] Direct nitration of 3,4-dichloroanisole is risky due to isomer mixtures (formation of the 6-nitro isomer).[1]
Protocol: Methylation of 4,5-Dichloro-2-nitrophenol
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Reagents: 4,5-Dichloro-2-nitrophenol (1.0 eq), Methyl Iodide (MeI, 3.0 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetone (Anhydrous).
-
Procedure:
Downstream Transformation (Utilization)
The most common application is the displacement of the C2-Chlorine followed by nitro reduction to form functionalized anilines or benzimidazoles.[1]
Workflow Diagram:
Caption: Standard synthetic workflow converting the nitro-anisole core into complex aniline derivatives.
Handling & Stability
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Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures.[1] Do not distill the neat compound above 150°C.[1]
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Storage: Store in amber vials at room temperature. Light sensitive (nitro group degradation).[1]
-
Safety:
References
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Chemical Identification: 4,5-Dichloro-2-nitroanisole. PubChem Compound Summary. National Center for Biotechnology Information.[1] [1]
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Synthesis Protocol: Chemoenzymatic Creation of Chiral Building Blocks. Waseda University Repository.[1][4] (Describes methylation of 4,5-dichloro-2-nitrophenol to 1,2-dichloro-4-methoxy-5-nitrobenzene).
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SNAr Mechanism: Nucleophilic Aromatic Substitution Regioselectivity. Chemistry LibreTexts.
